molecular formula C8H5Cl3O B1302697 2-(3,4-Dichlorophenyl)acetyl chloride CAS No. 6831-55-6

2-(3,4-Dichlorophenyl)acetyl chloride

Cat. No. B1302697
CAS RN: 6831-55-6
M. Wt: 223.5 g/mol
InChI Key: CJJURHKDGQSBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316445B1

Procedure details

Combine 3,4-dichlorophenyl acetic acid (9 g, 44 mmol) and dichloromethane (100 ml). Add dropwise a solution of oxalyl chloride (30 ml, 2 M, 60 mmol) in dichloromethane. Add dimethylformamide (6 drops). After 2.5 hours, evaporate in vacuo to give a residue, twice had dichloromethane and evaporate in vacuo to give the title compound which is used without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].C(Cl)(=O)C([Cl:16])=O>ClCCl.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([Cl:16])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, twice had dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.